![molecular formula C36H44FN3O6S B593082 8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 128584-73-6](/img/structure/B593082.png)
8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
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Description
8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a useful research compound. Its molecular formula is C36H44FN3O6S and its molecular weight is 665.821. The purity is usually 95%.
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Biological Activity
The compound 8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The molecular structure of the compound features a triazaspirodecane core with multiple substituents that may influence its biological activity. Key structural elements include:
- Fluorophenyl group : Known for enhancing lipophilicity and potentially improving binding affinity to biological targets.
- Ethylene dioxy group : Often associated with increased metabolic stability.
- Trimethylphenylsulfonyloxyethyl group : May contribute to the modulation of receptor interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains including antibacterial, antitumor, and neuropharmacological effects.
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. Studies have shown that compounds with similar structural motifs demonstrate effective inhibition against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds range from 15.62 μg/mL to 500 μg/mL, indicating potent activity at relatively low concentrations .
Antitumor Activity
Preliminary studies suggest potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cell lines. The compound's ability to interact with specific cellular pathways may lead to the inhibition of tumor growth. For example, compounds within the same chemical class have been shown to activate apoptotic pathways in breast and lung cancer cells .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological properties by acting on nociceptin receptors. Agonists and antagonists targeting these receptors have been linked to analgesic effects and modulation of anxiety behaviors. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly alter receptor affinity and efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Antibacterial Study : In a study evaluating new hydantoin derivatives, compounds with structural similarities exhibited significant antibiofilm activity against S. aureus, suggesting that the triazaspiro structure could enhance antibacterial efficacy through improved binding to bacterial surfaces .
- Antitumor Activity : A recent investigation into triazole derivatives demonstrated their capacity to induce apoptosis in human cancer cell lines, highlighting the potential for developing new anticancer agents based on this compound's framework .
- Neuropharmacology : Research on nociceptin receptor ligands has shown that certain modifications in chemical structure can lead to enhanced analgesic effects in animal models, suggesting similar potential for this compound .
Data Tables
Properties
IUPAC Name |
2-[8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44FN3O6S/c1-27-24-28(2)33(29(3)25-27)47(42,43)46-21-20-39-26-40(32-8-5-4-6-9-32)35(34(39)41)15-18-38(19-16-35)17-7-14-36(44-22-23-45-36)30-10-12-31(37)13-11-30/h4-6,8-13,24-25H,7,14-23,26H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKZXDHFSKEKGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCN2CN(C3(C2=O)CCN(CC3)CCCC4(OCCO4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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